molecular formula C10H9NO3 B12533661 4-(2-Nitrophenyl)but-3-en-2-one CAS No. 20766-40-9

4-(2-Nitrophenyl)but-3-en-2-one

Cat. No.: B12533661
CAS No.: 20766-40-9
M. Wt: 191.18 g/mol
InChI Key: FRPAGLRAZLFTGW-VOTSOKGWSA-N
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Description

4-(2-Nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.1834 It is characterized by the presence of a nitrophenyl group attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Nitrophenyl)but-3-en-2-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. Industrial processes would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Major Products Formed

    Reduction: 4-(2-Aminophenyl)but-3-en-2-one.

    Oxidation: 4-(2-Nitrophenyl)but-3-enoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitrophenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)but-3-en-2-one involves its interaction with molecular targets through its nitro and butenone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butenone structure allows for conjugation with other molecules, enhancing its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)but-3-en-2-one: Similar structure but with the nitro group in the para position.

    4-(3-Nitrophenyl)but-3-en-2-one: Similar structure but with the nitro group in the meta position.

    4-(2-Hydroxy-5-nitrophenyl)but-3-en-2-one: Contains an additional hydroxyl group.

Uniqueness

4-(2-Nitrophenyl)but-3-en-2-one is unique due to the ortho position of the nitro group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .

Properties

CAS No.

20766-40-9

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(E)-4-(2-nitrophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-7H,1H3/b7-6+

InChI Key

FRPAGLRAZLFTGW-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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